Bismuth citrate

Beschreibung

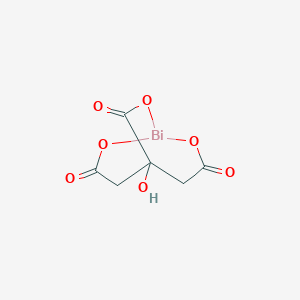

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

813-93-4 |

|---|---|

Molekularformel |

C6H8BiO7 |

Molekulargewicht |

401.10 g/mol |

IUPAC-Name |

5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |

InChI |

InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

InChI-Schlüssel |

VQPCQWLJWPSVAC-UHFFFAOYSA-N |

SMILES |

C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |

Kanonische SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |

Andere CAS-Nummern |

813-93-4 |

Synonyme |

Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |

Herkunft des Produkts |

United States |

Synthesis and Preparation Methodologies of Bismuth Citrate

Precipitation Methods for Bismuth Citrate (B86180) Synthesis

Precipitation from aqueous solutions is a primary industrial method for producing bismuth compounds. This technique typically involves the reaction of a soluble bismuth salt, often dissolved in a mineral acid, with a solution containing citrate ions. The resulting bismuth citrate, being insoluble under specific conditions, precipitates out of the solution.

The choice of mineral acid used to dissolve the bismuth precursor significantly affects the precipitation process and the final product. Research has investigated the precipitation of bismuth (III) citrate from solutions of perchloric acid, nitric acid, and hydrochloric acid by adding a solution of citric acid or trisodium (B8492382) citrate. sibran.ru Nitric acid solutions are commonly used in industrial processes for manufacturing bismuth compounds. sibran.rumatec-conferences.org It has been demonstrated that obtaining this compound (BiC6H5O7), which is used in medicine and microbiology, is appropriately achieved via precipitation from the nitric acid solutions generated during bismuth compound production. sibran.ru

The molar ratio between the citrate source (citric acid or trisodium citrate) and the bismuth ions in the solution is a critical parameter in determining the composition of the precipitate. To synthesize BiC6H5O7 from nitric acid solutions, a molar ratio of citrate ions to bismuth ions should be between 1.1 and 1.2. sibran.ru Another method specifies that the molar ratio of bismuth nitrate (B79036) to the citrate in the citrate solution should be in the range of 1:1.01 to 1.3. google.com For solid-liquid reactions, treating basic bismuth nitrate with an aqueous citric acid solution at a molar ratio of 1.01-1.15 (citrate to bismuth) allows for the complete conversion to this compound. matec-conferences.org

Process temperature and pH are crucial for controlling the reaction rate and the specific stoichiometry of the resulting this compound. The formation of BiC6H5O7 is known to occur in the temperature range of 50-70°C at a pH of 0.5-0.7. researchgate.net A recommended process temperature for precipitation from nitric acid solutions is (60±5) °С. sibran.ru Studies on solid-liquid reactions show that increasing the temperature from 23°C to 70°C significantly increases the rate of ion exchange. sibran.ru Similarly, adjusting the pH by adding nitric acid to the reaction mixture can accelerate the formation of this compound, with the process completing in one hour at 25°C when the acid concentration is 0.5 mol/L. sibran.ru

Varying the synthesis conditions, particularly the molar ratios and temperature, allows for the formation of different this compound compounds. A comprehensive study determined the conditions for forming three specific stoichiometries: BiC6H5O7, BiОC6H7O7 ⋅ H2O, and Bi6(OH)6(C6H5O7)4 ⋅ 6H2O. sibran.ru For instance, at both 22°C and 60°C, when the molar ratio of citrate ions to bismuth (n) is less than 0.7, bismuth precipitates as Bi6(OH)6(C6H5O7)4 ⋅ 6H2O. sibran.ru The pharmacopoeia drug, this compound BiC6H5O7, is the target compound for many synthesis procedures. sibran.ru

| Parameter | Condition | Resulting Compound/Observation | Reference |

|---|---|---|---|

| Mineral Acid | Nitric Acid Solutions | Appropriate for synthesis of BiC6H5O7. | sibran.ru |

| Bi:Citrate Molar Ratio | 1: (1.1-1.2) | Formation of BiC6H5O7. | sibran.ru |

| Bi:Citrate Molar Ratio | 1: (<0.7) | Formation of Bi6(OH)6(C6H5O7)4 ⋅ 6H2O. | sibran.ru |

| Temperature | 50-70°C | Favors formation of BiC6H5O7. | researchgate.net |

| pH | 0.5-0.7 | Favors formation of BiC6H5O7. | researchgate.net |

Solid-Liquid Reaction Approaches for this compound Formation

An alternative to precipitation from homogenous solutions is the solid-liquid reaction method. This approach involves the reaction of a solid bismuth precursor, such as bismuth oxohydroxonitrate, with an aqueous solution of citric acid. sibran.rusibran.ru This method is noted for its potential to produce high-purity this compound. sibran.ru

The reaction can be described as an exchange decomposition, where the solid bismuth oxohydroxonitrate dissolves, and the released bismuth ions react with citrate ions in the solution to precipitate as this compound. sibran.ru The process involves the exchange of nitrate ions from the solid precursor for citrate ions from the solution. sibran.ru Studies have shown that factors like the concentration of citrate ions, pH of the medium, and process temperature significantly affect the rate of this exchange. sibran.ru For example, treating bismuth oxohydroxonitrate (Bi6O5(OH)35 · 3H2O) with a citric acid solution at 22±2°C can yield this compound (BiС6Н5О7). sibran.ru The reaction proceeds to completion within one hour when treating basic bismuth nitrate with an aqueous solution of citric acid under optimized molar and weight ratios. matec-conferences.org

| Solid Precursor | Reactant Solution | Key Parameters | Findings | Reference |

|---|---|---|---|---|

| Bismuth Oxohydroxonitrate Bi6O5(OH)35 · 3H2O | Aqueous Citric Acid | Temperature, pH, Citrate Concentration | Increasing temperature and acidity increases reaction rate. High purity BiC6H5O7 can be obtained. | sibran.ru |

| Basic Bismuth Nitrate Bi6O4(OH)46·H2O | Aqueous Citric Acid | Molar Ratio (Citrate:Bi) of 1.01-1.15 | Complete conversion to this compound within one hour. | matec-conferences.org |

Synthesis of this compound for Nanomaterial Applications

Bismuth-based nanomaterials have gained attention for various biomedical applications. rsc.org The synthesis of this compound itself in nano-form or its use as a precursor for other bismuth-containing nanoparticles are areas of active research.

A hydrothermal method has been developed to synthesize this compound as sheet-shaped nanocrystals. ijprajournal.com This process uses bismuth nitrate, sodium hydroxide (B78521), and citric acid as raw materials, with the reaction carried out in a reactor at 80°C for 5 hours. The resulting product is characterized by aggregations of sheet-shaped crystal fragments. ijprajournal.com

This compound also serves as a key intermediate or precursor in the synthesis of other bismuth-containing nanomaterials. In the citrate sol-gel method for producing bismuth oxide (Bi2O3) nanoparticles, citric acid complexes with Bi3+ ions to form this compound monohydrate, which is then decomposed by heating to form the desired oxide nanoparticles. researchgate.net In another approach, ammonium (B1175870) this compound is used as the bismuth source to fabricate bismuth nanoparticles (BiNPs) through a redox reaction with sodium borohydride (B1222165) in an aqueous solution. acs.org

Preparation of Bismuth Nanoparticles from this compound Precursors

The synthesis of bismuth nanoparticles (BiNPs) can be achieved using this compound compounds as precursors through chemical reduction methods. One established method involves the redox reaction between ammonium this compound and a reducing agent, such as sodium borohydride, in an aqueous solution. acs.org To prevent agglomeration and ensure the stability of the nanoparticles, a stabilizing agent like soluble starch is incorporated into the reaction mixture. acs.org

The process begins by dissolving ammonium this compound in distilled water, followed by the addition of a soluble starch solution. acs.org The mixture is stirred at room temperature, and then an aqueous solution of sodium borohydride is added dropwise. The immediate color change of the solution to black indicates the rapid formation of bismuth nanoparticles. The reaction is typically allowed to proceed for a couple of hours to ensure completion. acs.org Following the reaction, the synthesized BiNPs are purified through centrifugation and repeated washing with distilled water and alcohol to remove unreacted precursors and byproducts. The final product, a dark powder, is obtained after drying in a vacuum oven. acs.org

Characterization using Fourier transform infrared spectroscopy (FTIR) confirms the presence of the starch capping agent on the surface of the bismuth nanoparticles, indicated by shifts in the characteristic peaks of C-H and C-O bonds. acs.org This stabilization is crucial for maintaining the nanoparticles' dispersion and catalytic activity.

| Parameter | Condition/Reagent |

|---|---|

| Bismuth Precursor | Ammonium this compound (ABC) |

| Reducing Agent | Sodium borohydride (NaBH₄) |

| Stabilizing Agent | Soluble starch |

| Solvent | Distilled water |

| Reaction Temperature | 25 °C (Room Temperature) |

| Reaction Time | ~2 hours after NaBH₄ addition |

| Purification Method | Centrifugation, washing with water and alcohol |

| Final Product | Dark powder of BiNPs |

Citrate Gel Method for Bismuth Oxide Nanoparticle Synthesis

The citrate gel method, a variation of the sol-gel technique, is a widely used approach for synthesizing bismuth oxide (Bi₂O₃) nanoparticles. researchgate.netajer.orgsemanticscholar.org This bottom-up method offers excellent control over the chemical composition and morphology of the final product and allows for lower processing temperatures compared to conventional solid-state reactions. ajer.org The process involves the complexation of bismuth ions by citric acid, which acts as a chelating agent. ajer.org

The synthesis typically starts with bismuth nitrate pentahydrate as the bismuth precursor, which is dissolved in an acidic solution, commonly nitric acid, to prevent premature hydrolysis. ajer.orgugm.ac.id Citric acid is then added to this solution; the molar ratio of bismuth nitrate to citric acid is a critical parameter and is often kept at 1:1 or 1:2. researchgate.netugm.ac.id The citric acid complexes with the Bi³⁺ ions, forming a stable this compound complex in the solution. researchgate.net To prevent the agglomeration of nanoparticles during synthesis, a dispersing agent or surfactant like polyethylene (B3416737) glycol (PEG 6000) may also be added. ajer.orgugm.ac.id

The solution is heated and stirred (e.g., at 80-90 °C) for several hours, causing the evaporation of the solvent and promoting polymerization, which transforms the homogeneous sol into a viscous, yellowish gel. ajer.orgugm.ac.id This gel is then dried in an oven to remove residual solvent. The final step is calcination, where the dried gel is heated at elevated temperatures (e.g., 400-700 °C) for several hours. ugm.ac.idnyu.edu During calcination, the organic citrate complex decomposes, leading to the formation of nanocrystalline bismuth oxide powder. nyu.edu The calcination temperature significantly influences the particle size, crystal structure (phase), and morphology of the resulting Bi₂O₃ nanoparticles. ugm.ac.id

Transmission electron microscopy (TEM) has confirmed that this method can produce nanoparticles with average particle sizes ranging from less than 20 nm to 50 nm. ajer.orgnyu.edu X-ray diffraction (XRD) analysis is used to confirm the formation of the desired crystalline phase of bismuth oxide, such as the monoclinic α-Bi₂O₃. researchgate.net

| Parameter | Typical Reagent/Condition |

|---|---|

| Bismuth Precursor | Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) |

| Complexing/Chelating Agent | Citric acid (C₆H₈O₇) |

| Molar Ratio (Bi:Citric Acid) | 1:1 to 1:2 |

| Solvent | Nitric acid (HNO₃) solution |

| Gel Formation Temperature | 80 - 100 °C |

| Calcination Temperature | 400 - 700 °C |

| Resulting Particle Size | < 20 nm to 50 nm |

Optimization and Standardization of this compound Synthesis Parameters

The synthesis of this compound (BiC₆H₅O₇) requires careful optimization of several parameters to ensure high purity, yield, and desired physicochemical properties. The reaction is typically carried out by reacting a bismuth salt, such as bismuth nitrate, with citric acid or a citrate salt in an aqueous medium. researchgate.netgoogle.com

Key parameters that are optimized include the molar ratio of reactants, reaction temperature, pH, and reaction time. Research into the interaction between basic bismuth nitrate and citric acid solutions has shown that the formation of BiC₆H₅O₇ is favorable in the temperature range of 50-70°C and at a highly acidic pH of 0.5-0.7. researchgate.net

A patented one-step synthesis method provides specific optimized parameters for industrial production. google.com This method involves adding a bismuth nitrate solution to a citrate salt solution. google.com The optimization of this process focuses on several factors:

Molar Ratio : The molar ratio of bismuth nitrate to the citrate salt is a critical factor influencing product yield and purity. An optimized ratio is maintained between 1:1.01 and 1:1.30, with a more preferred range of 1:1.02 to 1:1.15. google.com

Temperature : The reaction is conducted under controlled heating, with an optimal temperature range of 60-80°C. A more specific range of 55-68°C has also been noted for insulation during the reaction. google.com

Reaction Time : The duration of the reaction is typically between 1 and 6 hours, with 2 to 5 hours being a preferred range to ensure the reaction goes to completion. google.comgoogle.com

Concentration : The mass fraction of the initial bismuth nitrate solution is controlled between 28-45%, while the citrate solution concentration is typically between 15-50%. google.com

Following the reaction, the precipitated solid this compound is washed with purified water and dried under vacuum at elevated temperatures (e.g., 90°C) to obtain the final product. google.com Standardization of these parameters allows for consistent production with high yields, often exceeding 98%. google.com

| Parameter | Optimized Range/Value |

|---|---|

| Reactants | Bismuth nitrate solution and Citrate salt solution |

| Molar Ratio (Bismuth Nitrate : Citrate) | 1 : 1.01 - 1.30 |

| Reaction Temperature | 60 - 80 °C |

| Reaction Time | 1 - 6 hours |

| Drying Temperature | 90 °C (under vacuum) |

| Reported Product Yield | 98.6% |

Structural Elucidation and Advanced Characterization of Bismuth Citrate Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of bismuth citrate (B86180) complexes, offering a window into their functional groups, vibrational modes, electronic properties, and solution-state behavior.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a powerful tool for identifying the functional groups within bismuth citrate and understanding how they are involved in complexation. The comparison of the FTIR spectrum of this compound with that of citric acid reveals significant changes, particularly in the regions associated with carboxyl and hydroxyl groups. researchgate.netsibran.ru

In the spectrum of citric acid, characteristic sharp and broad absorption bands corresponding to O-H stretching vibrations of the carboxylic acid groups are observed. researchgate.net However, upon complexation with bismuth, these bands are altered. The disappearance or significant shift of the C=O stretching absorption bands from the carboxylic acid groups indicates the deprotonation and subsequent coordination of the carboxylate groups to the bismuth ion. researchgate.net This is further supported by the appearance of more pronounced symmetric and asymmetric CO2 stretching bands, which are characteristic of coordinated carboxylate groups. researchgate.net

The persistence of the hydroxyl O-H stretching band from the tertiary alcohol group in the spectrum of some this compound complexes suggests that this group does not always participate in the coordination with Bi³⁺. researchgate.net The absence of broad absorption bands below 3000 cm⁻¹ in certain anhydrous forms of this compound, such as Bi(C₆H₅O₇), points to the lack of extensive hydrogen bonding and the presence of a free OH group, as indicated by a narrow band around 3460 cm⁻¹. sibran.ru In contrast, hydrated this compound complexes exhibit broad absorption bands below 3500 cm⁻¹, which are attributed to the stretching vibrations of bound water molecules. sibran.ru

Table 1: Key FTIR Absorption Bands in Citric Acid and this compound

| Wavenumber Range (cm⁻¹) | Relative Intensity | Assignment in Citric Acid | Assignment in this compound | Reference |

| ~3500 & 3280 | Medium | Carboxyl O-H stretch | Altered or absent | researchgate.net |

| ~3450 | Weak | Hydroxyl O-H stretch | Present (if uncoordinated) | researchgate.netresearchgate.net |

| 1700-1800 | Strong | C=O stretch | Shifted or absent | researchgate.net |

| 1650-1540 | - | - | Asymmetric CO₂ stretch | researchgate.net |

| 1450-1360 | - | - | Symmetric CO₂ stretch | researchgate.net |

| 1200-1300 | Strong | C-O stretch | Altered | researchgate.net |

| 2900-3000 | Very Weak | CH₂ stretch | Present | researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, offering a vibrational fingerprint of this compound complexes. Studies comparing the Raman spectra of commercially available this compound and synthesized versions show no significant differences, confirming the identity of the synthesized product. researchgate.netrsc.org

The Raman spectrum of citric acid shows distinct narrow absorption bands in the 1600-1800 cm⁻¹ region, corresponding to the C=O stretching vibrations of the central and lateral carboxyl groups. sibran.rursc.org These bands are crucial for determining the coordination of the carboxyl groups with the bismuth atom. sibran.ru Upon formation of this compound, these bands are absent, which indicates that the hydroxyl part of the carboxyl group deprotonates to bond with bismuth. rsc.org This observation further solidifies the evidence of coordination through the carboxylate groups. sibran.rursc.org In some cases, shifts and broadening of the absorption bands in the Raman spectrum of this compound complexes can be attributed to their complex polynuclear structure. sibran.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy, particularly ¹H and ¹³C NMR, is instrumental in elucidating the molecular structure and dynamics of this compound complexes in both solution and solid states.

Solid-state ¹³C NMR spectroscopy, using techniques like cross-polarization magic angle spinning (CP MAS), has been employed to investigate the structure of this compound complexes. psu.edursc.org These studies have helped in assigning the chemical shifts of the different carbon atoms in the citrate ligand and have provided evidence for the deprotonation of the alkoxy group in some complexes like ranitidine (B14927) this compound. psu.edursc.org For instance, the ¹³C NMR spectrum of Bi(Hcit) suggests that the alkoxy group is protonated, while in ranitidine this compound, it is deprotonated. psu.edu The non-equivalence of the two CH₂ groups within a single citrate ligand can also be observed, which is consistent with the solid-state structure. rsc.org

In solution, ¹H and ¹³C NMR studies have been used to investigate the interactions and structural transitions of this compound complexes. hku.hk For example, NMR has been used to study the adduct formed between bismuth(III) citrate and ranitidine, revealing a structural transition in aqueous solution. hku.hk Advanced 2D NMR techniques, such as diffusion-ordered [¹H, ¹³C] HSQC spectroscopy with ¹³C-labelled citrate, have provided new insights into the formation of cluster complexes in aqueous solutions. rsc.orghku.hk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within this compound complexes and monitoring their formation and stability in solution. This compound solutions typically show absorption in the UV region, with a maximum absorbance reported around 260 nm or 281 nm in different studies. europa.eu The formation of complexes between Bi(III) and citrate can be monitored by observing changes in the UV-Vis spectrum. dtic.mil

This technique has been utilized to develop methods for the simultaneous estimation of bismuth subcitrate along with other compounds in formulations. ijprajournal.com The linearity of the absorbance with concentration allows for quantitative analysis. ijprajournal.com Furthermore, UV-Vis spectroscopy has been employed to study the interaction of this compound with other molecules, such as sulfur-containing biomolecules, by monitoring the formation of characteristic absorption peaks. dtic.mil For instance, the complexation of bismuth with L-cysteine can be followed by the appearance of a peak near 340 nm. dtic.mil The binding of Bi³⁺ to proteins has also been examined by monitoring changes in the UV-Vis absorption spectrum. nih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) for Solution Behavior and Cluster Identification

ESI-MS is a powerful technique for characterizing the behavior of this compound complexes in solution and identifying the various cluster species that may form. nih.govnih.gov This method has been instrumental in understanding the degradation of this compound-based drugs under acidic conditions, suggesting a breakdown from a polymeric framework to dimeric units like [Bi(cit)₂Bi]²⁻. nih.gov

Studies have shown that the behavior of protonated amine-bismuth citrate complexes in acidic aqueous solution can be effectively studied by ESI-MS. nih.govnih.gov The technique allows for the identification of various bismuth-thiolate-carboxylate clusters in the gas phase, providing insights into the potential interactions of bismuth with biological molecules. acs.orgresearchgate.net ESI-MS has been applied to reactions of bismuth salts with various carboxylic acids, generally revealing the formation of 1:1 and 1:2 complexes. acs.orgcapes.gov.br

Diffraction and Microscopic Techniques for Crystalline and Morphological Analysis

X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) for Crystal Structure and Phase Analysis

X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) are powerful, non-destructive techniques crucial for the analysis of crystalline materials. ucmerced.edu They are instrumental in determining the phase composition, crystal structure, and other structural parameters of this compound and its derivatives. ucmerced.eduiitk.ac.in

In the synthesis of bismuth-based compounds, such as bismuth oxide nanoparticles from a bismuth nitrate (B79036) and citric acid precursor, XRD is used to confirm the formation of the desired crystalline phase. researchgate.netncl.res.in For instance, the formation of nanocrystalline Bi2O3 particles with a monoclinic structure is confirmed by XRD analysis. researchgate.net The technique can also be used to determine crystallite size and lattice strain. researchgate.net

XRPD is particularly valuable in the pharmaceutical industry for the qualitative and quantitative phase analysis of active pharmaceutical ingredients (APIs) and excipients in solid drug formulations. europa.eu It provides a unique "fingerprint" of the material's crystalline components, allowing for the identification of different phases within a mixture. ucmerced.edueuropa.eu The analysis of the diffraction pattern, which is a plot of scattered X-ray intensity versus the scattering angle 2θ, reveals information about the unit cell dimensions and Bravais lattice symmetry. iitk.ac.in Variations in lattice parameters can indicate the presence of doping, solid solutions, or strain within the crystal structure. iitk.ac.in

For example, in the study of bismuth layer-structured multiferroic ceramics like Bi5FeTi3O15, XRPD with Rietveld refinement is used to determine the orthorhombic crystal structure and its unit cell parameters. imim.pl It has been observed that the unit cell parameters can change with variations in sintering temperature. imim.pl Similarly, for lead-free piezoelectric composites, XRD patterns help in identifying the crystalline nature and indexing the crystal symmetries, such as rhombohedral and orthorhombic phases. researchgate.net

The sample for XRD analysis can be in various forms, including powders, sintered pellets, or coatings. iitk.ac.in For powder samples, it is assumed that there are a statistically significant number of randomly oriented crystallites. iitk.ac.in

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Shape

Scanning Electron Microscopy (SEM) is a vital tool for visualizing the surface morphology and particle shape of this compound and related compounds at the micro and nanoscale. psu.edumdpi.com This technique utilizes a focused beam of electrons to scan the sample's surface, generating secondary electrons that are collected to create a detailed image of the surface topography. psu.edumdpi.com

In the characterization of bismuth-containing materials, SEM reveals critical information about the size, shape, and aggregation of particles. For instance, when bismuth oxide is synthesized from bismuth(II) subnitrate, SEM images show a transformation from briquette-shaped precursor particles (around 8 μm) to a coral reef-like morphology for the resulting α-bismuth oxide, which consists of agglomerated small materials. researchgate.net Similarly, SEM analysis of bismuth oxide nanoparticles synthesized via a sonochemical method showed particles with irregular, ovoid, and rectangular nanoplate morphologies. researchgate.net

The morphology of bismuth compounds can be influenced by synthesis conditions. For example, in the chemical bath deposition of Bi2S3 films using ammonium (B1175870) citrate as a chelating agent, SEM images revealed a uniform nanowall-shaped morphology at a pH of 6. researchgate.net The length of these nanowalls was several hundred nanometers with a thickness of about 20 nm. researchgate.net

SEM is also used in conjunction with other techniques, such as Energy-Dispersive X-ray spectroscopy (EDX), to provide elemental composition analysis of the observed features. researchgate.netchemmethod.com This combination is powerful for confirming the successful embedding of nanofillers in a matrix and observing their dispersion. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is an indispensable technique for the characterization of nanoparticles, providing high-resolution imaging to determine their size, shape, and internal structure. nih.gov In the context of this compound-derived materials, TEM is crucial for analyzing the dimensions and morphology of the resulting nanoparticles.

For instance, in the synthesis of bismuth oxide nanoparticles using a citrate gel method, TEM investigations revealed an average particle size of 50 nm. ncl.res.in Another study on bismuth oxide nanoparticles synthesized through a similar citrate gel method reported a particle size of 32.21 nm, with a d-spacing of 2.529 Å. researchgate.net

TEM is also used to observe the morphology of the synthesized nanoparticles. In one study, TEM images of biosynthesized Bi2O3 nanoparticles showed an aggregation of thin sheet clusters. chemmethod.com When characterizing bismuth nanostructures, TEM, in conjunction with selected area electron diffraction (SAED), can confirm the single-crystal structure of individual nanoparticles. nih.gov

The protocol for preparing samples for TEM analysis is critical to obtain accurate measurements and minimize artifacts like particle aggregation. nih.gov This technique is applicable to a wide range of nanoparticle types, including those with negative, positive, or neutral surface charges, although some modifications to the preparation procedure may be necessary. nih.gov

Three-Dimensional Electron Diffraction (3DED) for Submicrometer Crystallite Structure Determination

Three-Dimensional Electron Diffraction (3DED) has emerged as a revolutionary technique for determining the crystal structures of submicrometer-sized crystals, which are often too small for conventional single-crystal X-ray diffraction (SCXRD). rsc.orgmdpi.com This method is particularly significant for complex materials like many active pharmaceutical ingredients (APIs), including bismuth compounds, that tend to form as nanocrystalline powders. rsc.orgdiva-portal.org

The principle of 3DED involves collecting a series of electron diffraction patterns as the crystal is tilted, allowing for the reconstruction of the three-dimensional reciprocal lattice. nih.gov This provides sufficient data for ab initio structure determination. mdpi.com The development of continuous rotation electron diffraction has significantly improved data quality and minimized electron beam damage, which is a crucial consideration for beam-sensitive materials. mdpi.comdiva-portal.org

A notable application of 3DED has been in solving the long-unknown structure of bismuth subgallate, an API used for over a century. rsc.orgdiva-portal.org The technique revealed it to be a microporous one-dimensional coordination polymer. rsc.org Similarly, 3DED was instrumental in determining the layered structure of bismuth subsalicylate (BSS), another widely used bismuth-containing API. chemrxiv.org

Despite its power, 3DED is often complemented by other techniques like powder X-ray diffraction (PXRD) for structure validation and refinement, as electron diffraction data can sometimes be of lower quality compared to X-ray data. diva-portal.org However, the ability of 3DED to analyze nano- and submicron-sized crystals makes it an invaluable tool in materials science and drug discovery. mdpi.comchemrxiv.org

Thermal Analysis for Decomposition Pathways and Stability

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org It is a valuable tool for investigating the thermal stability and decomposition pathways of materials, including this compound and its derivatives. openaccessjournals.com

A typical TGA experiment involves heating a sample at a constant rate and recording the resulting mass loss or gain. openaccessjournals.com The resulting plot, known as a thermogram, provides information about decomposition temperatures, the presence of intermediate compounds, and the composition of the final residue. wikipedia.orgopenaccessjournals.com

In the context of bismuth compounds, TGA is used to assess their thermal stability. For instance, TGA can be used to determine the temperature at which this compound begins to decompose, which is reported to be stable up to 200°C. The decomposition of a bismuth-containing citrate gel in different atmospheres (air, argon, and Ar-H2) shows similar mass loss profiles up to around 400°C, indicating the initial decomposition steps are independent of the atmosphere. researchgate.net

The thermal decomposition of nanostructured bismuth subcarbonate, which can be synthesized from this compound, has been studied using TGA. nih.gov These studies show that the decomposition behavior is influenced by the material's morphology and the presence of dopants. For example, (BiO)2CO3 nanoplates were found to decompose between 300–500 °C. nih.gov TGA can also be coupled with other techniques like mass spectrometry (TGA-MS) to analyze the evolved gases during decomposition, providing a more detailed understanding of the reaction mechanisms. openaccessjournals.com

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermal analysis technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. filab.fr This method is used to detect physical and chemical changes that are accompanied by a change in enthalpy, such as phase transitions, melting, crystallization, and decomposition. filab.frnih.gov

An endothermic or exothermic event in the sample results in a peak on the DTA curve. filab.fr DTA is particularly useful for determining the temperatures of these transitions. For instance, DTA has been used to study the transformations in bismuth oxide (Bi2O3), a potential decomposition product of this compound. The monoclinic to cubic transition of Bi2O3 occurs at 730 °C, and its melting point is at 825 °C. nih.govnist.gov

In the study of bismuth-containing citrate gels, DTA, in conjunction with TGA, helps to elucidate the decomposition pathway under different atmospheres. researchgate.net The DTA curves can reveal exothermic peaks corresponding to the combustion of citrate and other organic components.

The technique is widely applied in various fields, including pharmaceuticals, to assess the thermal stability of active ingredients and excipients. filab.fr It can detect interactions between components in a formulation, which is crucial for product quality and shelf life. filab.fr In some studies, DTA has been used to observe temperature-driven structural transformations in liquid bismuth. researchgate.net

Elemental and Compositional Analysis

The precise determination of the elemental composition of this compound complexes is fundamental to understanding their structure and properties.

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful analytical technique for determining the elemental composition of various samples, including this compound. wikipedia.orgitlinc.comrubiconscience.com.au This method utilizes a high-temperature plasma, typically generated from argon gas, to excite atoms and ions within a sample. wikipedia.org These excited species then emit electromagnetic radiation at wavelengths characteristic of each specific element. The intensity of this emission is directly proportional to the concentration of the element in the sample. wikipedia.org

ICP-AES is a widely applied method for the quantitative analysis of a broad range of elements, including aluminum, arsenic, barium, bismuth, calcium, chromium, cobalt, copper, iron, lead, magnesium, manganese, nickel, potassium, sodium, and zinc, in various matrices such as water, leachates, and digests. vito.be The technique is noted for its low detection limits, high accuracy and precision, and relative freedom from matrix effects. itlinc.com In the context of complex materials like those encountered in copper electrorefining, ICP-AES has been successfully employed for the routine analysis of key elements such as antimony, arsenic, bismuth, and copper in process electrolytes. nih.gov Statistical studies have been conducted to account for spectral and interelement interferences, ensuring accurate quantification even in complex matrices. nih.gov For instance, specific analytical wavelengths are chosen to minimize interference, such as 193.759 nm for arsenic, 306.772 nm for bismuth, and 206.833 nm for antimony. nih.gov

Interactive Table: Selected Analytical Wavelengths for ICP-AES Analysis

| Element | Wavelength (nm) |

| Arsenic (As) | 193.759 |

| Bismuth (Bi) | 306.772 |

| Antimony (Sb) | 206.833 |

| Copper (Cu) | 216.953 |

This table is based on data for the analysis of electrorefining electrolytes and showcases the selection of specific, relatively insensitive lines for highly concentrated elements to achieve accurate measurements. nih.gov

Coordination Chemistry and Polymeric Architectures of this compound

The coordination chemistry of this compound is characterized by its tendency to form intricate polymeric structures, which are influenced by various factors including pH and the presence of other molecules.

A fundamental and recurring structural motif in the chemistry of this compound is the dinuclear unit, [Bi(cit)₂Bi]²⁻. nih.govresearchgate.net This dimeric building block has been identified as the basic component in the assembly of more complex polymeric architectures. nih.govnih.govnih.gov The formation of these dimers is a key step in the self-assembly process that occurs in solution, leading to the formation of polyanionic solids. psu.edu These dimeric units are pre-formed in solution and possess the ideal characteristics for linear assembly into larger structures. psu.edu The bismuth atoms within these dimers often have vacant coordination sites, and the citrate ligands have uncoordinated oxygen atoms, facilitating further polymerization. psu.edu The presence of these stable dinuclear subunits, often with additional water or hydroxide (B78521) ligands, has been confirmed through X-ray crystallography in various this compound complexes. nih.govnih.govpsu.edu

This compound complexes are known to form complex polymeric structures, often characterized by cross-linking in multiple directions to create two-dimensional sheets and three-dimensional frameworks with large channels. google.com The formation of these polymeric layers is thought to be dependent on pH. fu-berlin.de The basic [Bi(cit)₂Bi]²⁻ dimeric units serve as the foundational building blocks for these extended structures. nih.govresearchgate.net

The assembly of these dimers can lead to the formation of infinite polymeric chains through bridging carboxylate groups. psu.edu The nature of the resulting polymeric framework can be influenced by the presence of other molecules, such as protonated ethylenediamine (B42938) or pyridine, which can be embedded within the channels of the structure. nih.govnih.gov The crystallization of colloidal bismuth subcitrate (CBS) at a pH of 3 has revealed a unique assembly of three types of these basic dimeric units, leading to the formation of two-dimensional sheets and a three-dimensional polymer. researchgate.net This intricate assembly highlights the versatility of the dimeric building block in creating diverse and complex solid-state architectures.

The interaction between bismuth and the citrate ligand is a classic example of chelation, where the multidentate citrate ion binds to the bismuth(III) ion through multiple donor atoms. Citric acid is a tricarboxylic acid with a hydroxyl group, providing several potential binding sites. nih.gov The salts of citric acid, citrates, are known for their chelating ability. nih.gov

In this compound complexes, the citrate ligand can coordinate to the bismuth ion through its carboxylate groups and the central hydroxyl group. The specific coordination mode can vary, leading to the formation of different structural motifs. The bismuth atom in these complexes can achieve a coordination number of six or higher, with an irregular arrangement of ligands. psu.edumdpi.com The coordination sphere of bismuth is often described as having a "naked" side, which is attributed to the steric influence of the non-bonding electron pair of the bismuth atom. psu.edu This exposed position can facilitate further interactions and the formation of polymeric structures. Bismuth(III) generally shows a high affinity for oxygen, nitrogen, and sulfur donor ligands. mdpi.com The stability of bismuth complexes is enhanced by the chelate effect, where multidentate ligands form more stable complexes than an equivalent number of monodentate ligands. nih.gov

The structure and stability of this compound complexes are highly dependent on the pH of the surrounding medium. nih.govfu-berlin.de Bismuth(III) citrate complexes are generally stable in the pH range of 3.5 to 7.5, but they can form different structures within this range. fu-berlin.de At a low pH of around 3, which is relevant to gastric conditions, this compound-based compounds can degrade from a three-dimensional polymer framework to two-dimensional polymeric sheets and eventually to the basic [Bi(cit)₂Bi]²⁻ dimeric unit. nih.gov The solubility of colloidal bismuth subcitrate is also dramatically affected by pH, being much higher at pH 7 than at pH 3. acs.org

The composition of the resulting this compound complex frameworks is influenced by the pH, the size and protonation level of any inserted cations, and the crystallization time. nih.gov For instance, the reduction potential of bismuth oxide, a related compound, is pH-dependent, becoming more negative as the pH approaches neutral. nih.gov The stability of bismuth complexes with various chelating agents is also pH-dependent. For example, the Bi(GSH)₃ complex is stable over a wide pH range of 2–10. mdpi.com The pH also plays a crucial role in the formation of different bismuth-containing nanostructures. mdpi.com These findings underscore the dynamic nature of this compound's structure in response to changes in the chemical environment.

Theoretical and Computational Approaches to this compound Structure and Reactivity

Theoretical and computational chemistry have emerged as indispensable tools for elucidating the complex structural and reactive nature of this compound and its derivatives. These methods provide insights at an atomic level, complementing experimental data and helping to rationalize the behavior of these compounds. By simulating molecular interactions and calculating electronic properties, researchers can predict and understand the mechanisms of action, stability, and reactivity of this compound complexes.

Molecular Docking and Dynamics Simulation Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as a this compound species, and a biological macromolecule, typically a protein. These studies are crucial for understanding the potential mechanisms of action of bismuth-based drugs.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor. For instance, computer simulations have been used to model the docking of bismuth potassium citrate with the Tau protein, which is implicated in neurodegenerative diseases. researchgate.net These simulations identified that the this compound molecule binds within a hydrophobic pocket of the Tau protein, surrounded by specific amino acid residues. ndpublisher.in The stability of this interaction is further enhanced by the formation of multiple hydrogen bonds. ndpublisher.in

Table 1: Molecular Docking of Bismuth Potassium Citrate with Tau Protein

| Interacting Residue | Type of Interaction | Hydrogen Bond Length (Å) |

|---|---|---|

| His-362 | Hydrogen Bond | 3.30 |

| Asn-368 | Hydrogen Bond | 2.68 |

| Asn-368 | Hydrogen Bond | 2.63 |

| Lys-369 | Hydrogen Bond | 2.75 |

| Pro-364 | Hydrophobic Interaction | - |

| Gly-367 | Hydrophobic Interaction | - |

This table is based on data from computer-simulated molecular docking studies. ndpublisher.in

Molecular dynamics simulations build upon docking results by simulating the movement of atoms in the complex over time, providing insights into its stability and the dynamics of the binding interactions. All-atom MD simulations have been employed to study the interaction of bismuth complexes with enzymes like the SARS-CoV-2 3CL protease. dtic.mil In studies of colloidal bismuth subcitrate (CBS), MD simulations have been used to compare the structural flexibility of the protease in the presence of Bi(III) ions versus other ions. researchgate.net These simulations can reveal how the binding of bismuth ions may induce conformational changes in the protein, potentially leading to its inhibition. dtic.mil The binding free energy between protein protomers can be calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach, which showed a significant decrease in the presence of Bi(III), indicating dimer dissociation. researchgate.net

Binding energies for various bismuth complexes with target proteins, as determined by docking studies, typically fall in the range of -6.5 to -8.2 kcal/mol, indicating strong and stable binding. mdpi.com These interactions are often mediated by hydrogen bonds with amino acid residues such as aspartic acid and histidine. mdpi.com

Computational Modeling for Electronic Properties and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com DFT calculations have been pivotal in understanding the properties of bismuth complexes, providing insights that are often in good agreement with experimental findings. mdpi.comresearchgate.net

A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally correlates with higher reactivity, suggesting a greater potential for interaction with biological molecules. mdpi.com For a range of bioactive bismuth complexes, DFT calculations have shown HOMO-LUMO gaps in the range of 3.1 to 4.0 eV, indicating moderate reactivity suitable for biological applications. mdpi.com

DFT can also be used to predict stable geometries and vibrational properties of this compound complexes. researchgate.net For example, a structural model of ranitidine this compound (RBC) was generated based on the experimentally determined framework of related this compound dimeric units. researchgate.net Furthermore, DFT calculations have been used to rationalize the electronic distribution and UV-vis spectra of bismuth complexes with the aid of time-dependent DFT (TD-DFT). researchgate.net

The reactivity of bismuth compounds can be further explored by analyzing the molecular electrostatic potential (MEP) and natural bond orbitals (NBOs). These analyses help to identify the regions of a molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack), providing a deeper understanding of the interaction between this compound and its biological targets.

Table 2: Calculated Electronic Properties of Bismuth-Containing Complexes

| Complex Type | Computational Method | Calculated Property | Value Range |

|---|---|---|---|

| Bioactive Bi(III) Complexes | DFT | HOMO-LUMO Gap | 3.5 - 4.0 eV |

| Bioactive heteroleptic Bi(V) complexes | DFT | HOMO-LUMO Gap | 3.1 - 3.8 eV |

| Bioactive Bi(III) Complexes | Molecular Docking | Binding Energy | -6.5 to -8.2 kcal/mol |

| Colloidal Bismuth Subcitrate with 3CLpro | MM/GBSA | Binding Free Energy | -52.80 kcal/mol (in presence of Bi(III)) |

This table summarizes findings from various computational studies on bismuth complexes. researchgate.netmdpi.com

Molecular Mechanisms and Biochemical Interactions of Bismuth Citrate

Interactions with Biological Macromolecules

The biological activity of bismuth citrate (B86180) is largely attributed to the behavior of the Bi(III) ion in biological environments. In solution, bismuth citrate can form various complex structures, and the Bi(III) ion exhibits a strong affinity for sulfur and nitrogen donor atoms present in biological molecules.

Bismuth(III) has a pronounced affinity for thiol-containing molecules, which are crucial in numerous physiological processes. This interaction is a key aspect of its biochemical activity.

L-Cysteine: Bismuth(III) readily binds to the thiol group of the amino acid L-cysteine. X-ray crystallography studies have demonstrated that one Bi(III) ion can coordinate with three cysteine molecules, forming a stable Bi(Cys)₃ complex. guidetopharmacology.org The average bond length between bismuth and the sulfur atoms is approximately 2.54 Å. guidetopharmacology.org This strong interaction with cysteine residues is believed to be a major factor in how bismuth interacts with and inhibits proteins. guidetopharmacology.org

L-Glutathione: Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is a vital antioxidant and plays a role in detoxification. Bismuth(III) compounds, including ranitidine (B14927) this compound, have been shown to interact with glutathione in aqueous solutions and within red blood cells. researchgate.net The deprotonated thiol group of the cysteine residue in glutathione is the primary binding site for Bi(III). researchgate.net Electrospray ionization mass spectrometry (ESI-MS) data have indicated that Bi(III) and glutathione can form complexes in various ratios, including 1:1, 1:2, and 1:3. researchgate.net The Bi(GSH)₃ complex is reported to be stable over a pH range of 2 to 10. researchgate.net This interaction is significant as the conjugation of bismuth to glutathione is a key step in its metabolism and detoxification in mammalian cells, facilitating its transport and sequestration. nih.govmdpi.com

The facile exchange of glutathione between its free and bismuth-bound forms may be important for the transport and delivery of Bi(III) in vivo. researchgate.net This interaction highlights a selective toxicity mechanism: human cells, with high glutathione levels, can effectively detoxify bismuth, whereas pathogens like Helicobacter pylori, which have lower glutathione levels, are more susceptible to its toxic effects. nih.gov

The ability of bismuth to bind to amino acids, particularly those with thiol groups, underpins its capacity to interact with and modulate the function of a wide array of proteins and enzymes.

Bismuth compounds are known to inhibit several enzymes, which is a cornerstone of their therapeutic action, especially against H. pylori.

Urease: This nickel-containing enzyme is crucial for the survival of H. pylori in the acidic environment of the stomach. Bismuth compounds, including ranitidine this compound, have been shown to inhibit urease through both competitive and non-competitive mechanisms. guidetopharmacology.org Studies suggest that Bi(III) binds to a conserved cysteine residue (Cys319) located at the entrance of the urease active site, thereby blocking its function. guidetopharmacology.org The interaction of bismuth with other proteins involved in nickel homeostasis, such as HspA, can also indirectly affect urease activity. guidetopharmacology.org

Fumarase: Fumarase is an enzyme in the tricarboxylic acid (TCA) cycle that catalyzes the hydration of fumarate (B1241708) to malate. Proteomic studies have identified fumarase as a bismuth-binding protein in H. pylori. cnr.it Titration experiments have shown that each fumarase monomer binds one molar equivalent of Bi(III), leading to a near-stoichiometric inactivation of the enzyme. cnr.it The inhibition mechanism appears to be non-competitive. cnr.it Targeting the TCA cycle through fumarase inhibition is considered a potential molecular mechanism of bismuth's action against H. pylori. cnr.it

Alcohol Dehydrogenase (ADH): Bismuth compounds can inhibit alcohol dehydrogenase, a zinc-containing metalloenzyme. nih.govnih.gov Kinetic analysis has revealed that colloidal bismuth subcitrate (CBS) acts as a non-competitive inhibitor of yeast alcohol dehydrogenase. nih.govnih.gov The inhibition is likely due to the direct interference of bismuth with the zinc-binding sites of the enzyme, specifically by interacting with thiol groups. guidetopharmacology.orgnih.govnih.gov Bismuth has been shown to replace about one zinc ion per monomer of the enzyme, which also induces the dissociation of the enzyme from its native tetrameric form into dimers. nih.gov

Phospholipase: H. pylori secretes phospholipases that can degrade the protective mucus layer of the stomach. researchgate.net Bismuth compounds inhibit the activity of phospholipase A2 (PLA2) and phospholipase C (PLC) from H. pylori. nih.gov The inhibition of PLA2 by ranitidine this compound is dose-dependent and follows an uncompetitive mechanism. karger.com This inhibitory effect is not reversed by calcium, suggesting that bismuth's mechanism is not simple displacement of the essential calcium cofactor. karger.com For PLC, the inhibition by bismuth salts is also observed but is not antagonized by calcium. nih.gov It has been proposed that the inhibition of phospholipases results from the binding of bismuth to the calcium site on the enzymes. researchgate.net

Pepsin: Pepsin is a digestive enzyme that can contribute to ulcer formation. Colloidal bismuth subcitrate (CBS) inhibits pepsin activity in a pH-dependent manner, being most effective at lower pH values (pH 1.0 and 2.0) and inactive at pH 4.0. nih.govfishersci.fi The inhibition is reversible. nih.govfishersci.fi It is proposed that at acidic pH, negatively charged bismuth salts derived from CBS bind to positively charged groups on the pepsin molecule through ionic interactions, leading to its inactivation. nih.govfishersci.fi

Inhibition of Various Enzymes by this compound

| Enzyme | Organism/Source | Inhibition Mechanism | Key Findings |

|---|---|---|---|

| Urease | H. pylori | Competitive & Non-competitive | Binds to Cys319 at the active site entrance. guidetopharmacology.org |

| Fumarase | H. pylori | Non-competitive | Stoichiometric inactivation by Bi(III) binding. cnr.it |

| Alcohol Dehydrogenase | Yeast, H. pylori | Non-competitive | Interferes with zinc-binding sites, displaces zinc. nih.govnih.gov |

| Phospholipase A2 | H. pylori, Naja naja venom | Uncompetitive | Dose-dependent inhibition, not reversed by calcium. karger.com |

| Pepsin | Porcine stomach | Reversible, pH-dependent | Ionic interaction between negatively charged bismuth salts and positively charged groups on pepsin at low pH. nih.govfishersci.fi |

Metallo-β-lactamases are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics. Bismuth compounds, such as colloidal bismuth subcitrate, have been identified as broad-spectrum inhibitors of these enzymes. researchgate.net

The mechanism of inhibition is irreversible and involves the displacement of the zinc cofactors from the enzyme's active site. researchgate.net X-ray crystallography has revealed that one Bi(III) ion can displace two Zn(II) ions. researchgate.net This displacement leads to the release of the zinc cofactors and the inactivation of the enzyme. researchgate.net This action restores the efficacy of carbapenem (B1253116) antibiotics against MBL-positive bacteria. researchgate.net

Bismuth can interfere with iron homeostasis and the function of enzymes that contain iron-sulfur ([Fe-S]) clusters. These clusters are essential for various cellular processes, including electron transport.

In bacteria like Pseudomonas aeruginosa, bismuth has been shown to disrupt iron homeostasis by binding to siderophores, which are molecules used for iron acquisition. Inside the cells, bismuth can inhibit enzymes in the electron transport chain that contain iron-sulfur clusters. This disruption impairs cellular respiration and efflux pump activity, making the bacteria more susceptible to antibiotics. The interference with iron uptake is supported by findings that show decreased intracellular iron levels and increased bismuth levels in bismuth-treated bacteria.

Heat shock protein A (HspA) in H. pylori is a molecular chaperone involved in protein folding and is also implicated in nickel homeostasis, which is linked to urease activation. guidetopharmacology.org Bismuth has a high affinity for HspA. guidetopharmacology.org

Bi(III) binds to apo-HspA with a higher affinity than nickel(II) and can induce structural changes in the protein. guidetopharmacology.org It has been proposed that the irreversible binding of Bi(III) to an apical domain of HspA, which consists of His₄₅, Cys₅₁, and Cys₅₃ residues, can interfere with the zinc(II) ion delivery functions of HspA. guidetopharmacology.org Furthermore, the binding of bismuth to HspA can alter its quaternary structure from a native heptamer to a dimer. This interaction with HspA represents another pathway through which bismuth can disrupt essential cellular processes in pathogens. guidetopharmacology.org

Interactions with Proteins and Enzymes

Binding to Metallothionein (B12644479) (MT) and Transferrin (hTF)

Bismuth ions (Bi³⁺) released from this compound have a strong affinity for proteins, particularly those involved in metal homeostasis. mdpi.comresearchgate.net Two such proteins are metallothionein (MT) and human serum transferrin (hTF). mdpi.comresearchgate.net

Metallothionein (MT): Metallothioneins are cysteine-rich proteins involved in metal detoxification and homeostasis. mdpi.com Bismuth has been shown to induce the synthesis of metallothionein. researchgate.net The Bi³⁺ ion readily binds to the thiolate groups of cysteine residues within MT. mdpi.com Studies have demonstrated that the binding affinity of bismuth to metallothionein is higher than that of cadmium or zinc. researchgate.net This strong interaction suggests a role for MT in the sequestration and detoxification of bismuth. mdpi.comresearchgate.net

Transferrin (hTF): Human serum transferrin is a glycoprotein (B1211001) responsible for iron transport in the blood. mdpi.com In vitro studies have revealed that Bi³⁺ can bind to the Fe³⁺-binding sites of transferrin. researchgate.net This binding is competitive, and the affinity of bismuth for transferrin is unexpectedly strong for a large metal ion. mdpi.comcapes.gov.br The interaction of bismuth with transferrin is significant as it provides a pathway for the systemic distribution of bismuth. researchgate.net Both the N-lobe and C-lobe of transferrin can be involved in bismuth binding. mdpi.com

Table 1: Interaction of this compound with Metallothionein and Transferrin

| Protein | Binding Site/Mechanism | Significance |

|---|---|---|

| Metallothionein (MT) | Binds to cysteine thiolate groups. mdpi.com | Sequestration and detoxification of bismuth. mdpi.comresearchgate.net |

| Transferrin (hTF) | Competitively binds to Fe³⁺-binding sites. researchgate.net | Systemic transport of bismuth in the bloodstream. researchgate.net |

Disruption of ATP Synthesis and F1-F0 ATPase Activity

Bismuth compounds, including this compound, can interfere with cellular energy production by targeting ATP synthesis. researchgate.net One of the key mechanisms is the inhibition of the F1-F0 ATPase (also known as ATP synthase). researchgate.netresearchgate.net This enzyme complex, located in the inner mitochondrial membrane of eukaryotes and the plasma membrane of bacteria, is responsible for the synthesis of ATP. microbialcell.com

The F1-F0 ATPase is a molecular motor composed of a soluble F1 portion, which contains the catalytic sites, and a membrane-embedded F0 portion that functions as a proton channel. microbialcell.commdpi.com Bismuth has been shown to inhibit the ATPase activity of this enzyme complex. researchgate.netresearchgate.net For instance, bismuth subcitrate has been demonstrated to inhibit the F1-ATPase of Helicobacter pylori. researchgate.netnih.gov This inhibition disrupts the proton motive force and impairs the cell's ability to generate ATP, a critical energy currency for various cellular processes. amr-insights.eunih.gov

Inhibition of Antioxidant Enzymes (e.g., Catalase)

Cellular metabolism generates reactive oxygen species (ROS), which can cause oxidative damage to cellular components. Antioxidant enzymes play a crucial role in detoxifying these harmful species. explorationpub.comactascientific.com Bismuth compounds have been found to inhibit the activity of key antioxidant enzymes, such as catalase. researchgate.netresearchgate.net

Catalase is an enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. actascientific.com By inhibiting catalase, bismuth can lead to an accumulation of H₂O₂, contributing to oxidative stress within the cell. researchgate.netresearchgate.net This increased oxidative stress can damage lipids, proteins, and DNA. Besides catalase, bismuth may also affect other antioxidant enzymes like superoxide (B77818) dismutase, which is part of the primary defense against ROS. explorationpub.comnih.gov

Table 2: Effect of Bismuth on Key Cellular Enzymes

| Enzyme | Function | Effect of Bismuth |

|---|---|---|

| F1-F0 ATPase | ATP Synthesis. microbialcell.com | Inhibition of activity, leading to disrupted energy production. researchgate.netresearchgate.net |

| Catalase | Decomposition of hydrogen peroxide. actascientific.com | Inhibition, leading to increased oxidative stress. researchgate.netresearchgate.net |

Interference with Iron and Nickel Metabolism Pathways

Bismuth has been shown to interfere with the metabolic pathways of essential metals like iron and nickel, particularly in microorganisms such as H. pylori. researchgate.netnih.gov This interference is a significant aspect of its antimicrobial activity.

Iron Metabolism: Bismuth can disrupt iron homeostasis. amr-insights.eu Transcriptomic studies have shown that bismuth alters the expression of several proteins related to iron metabolism. nih.gov It is suggested that bismuth may interfere with iron uptake and utilization. amr-insights.euhku.hk For example, the addition of ferric ions has been shown to reduce the uptake of bismuth, suggesting that bismuth may utilize certain iron transport pathways to enter the cell. hku.hk Furthermore, bismuth's binding to lactoferrin, an iron-binding protein, may deprive bacteria of this essential nutrient. hku.hk

Nickel Metabolism: Nickel is a crucial cofactor for several enzymes in H. pylori, most notably urease, which is essential for its survival in the acidic environment of the stomach. Bismuth has a high affinity for proteins involved in nickel homeostasis. nih.gov By interfering with nickel-binding proteins, bismuth can inhibit the activity of essential nickel-dependent enzymes, thereby impairing bacterial survival. hku.hk

Impact on Protein Synthesis and Ribosome Function

The ribosome is the cellular machinery responsible for protein synthesis, a fundamental process for cell growth and function. hawaii.eduopenstax.org Bismuth compounds can inhibit protein synthesis, representing another facet of their antimicrobial action. researchgate.net

The precise mechanisms by which bismuth impacts ribosome function are still under investigation. However, it is known that many antibiotics that target the ribosome do so in a context-specific manner, interfering with different stages of the translation cycle, such as initiation, elongation, or termination. nih.govmdpi.comanr.fr It is plausible that bismuth interferes with the function of the ribosome by binding to ribosomal proteins or ribosomal RNA, leading to a halt in polypeptide chain elongation. hawaii.edu Given bismuth's affinity for sulfur-containing amino acids like cysteine and histidine, it may target specific ribosomal proteins rich in these residues. hku.hk

Binding to Nucleosides and Nucleotides

In addition to proteins, bismuth can also interact with nucleosides and nucleotides, the building blocks of DNA and RNA. mdpi.com Crystal structure analysis has shown that Bi(III) can bind to nucleosides like adenosine. mdpi.com This binding can occur through the deprotonated diol groups of the ribose sugar and also involve the nucleobase itself. mdpi.com

The interaction of bismuth with nucleotides is also significant. nih.gov Nucleotide analogues are known to act as inhibitors of DNA and RNA synthesis by being incorporated into the growing nucleic acid chain and causing termination. libretexts.orgmdpi.com While the direct incorporation of bismuth-nucleotide complexes into DNA or RNA has not been extensively detailed, the binding of bismuth to these fundamental components suggests a potential for interference with nucleic acid metabolism and function. mdpi.comnih.gov

Cellular and Subcellular Interactions (In Vitro Studies)

In vitro studies using various cell lines have provided insights into the cellular and subcellular fate of bismuth following exposure to compounds like this compound.

Upon entering cells, bismuth does not distribute uniformly. Studies have shown that bismuth tends to accumulate in specific subcellular compartments. researchgate.netrsc.org A significant finding from in vitro experiments with macrophages is the localization of bismuth within lysosomes. researchgate.net This lysosomal accumulation can be time- and dose-dependent. researchgate.net In some cases, high concentrations of bismuth can lead to lysosomal rupture. researchgate.net

The cellular uptake of bismuth can be influenced by the specific bismuth compound and the cell type. For instance, some studies suggest that certain organic bismuth compounds may be taken up more readily than this compound. researchgate.net The uptake mechanism can involve processes like non-clathrin-regulated endocytosis, with initial internalization into endosomes that later mature into lysosomes. nih.gov

Furthermore, in vitro cytotoxicity studies have demonstrated that bismuth nanoparticles can induce cell death through different pathways, such as apoptosis or necrosis, depending on the cell line. nih.gov The interaction of bismuth with the cell membrane can also lead to damage and loss of membrane integrity. researchgate.netresearchgate.net

Effects on Cell Membrane Integrity and Function

This compound exerts a significant disruptive effect on the cell membranes of pathogens. researchgate.netpatsnap.comnih.gov This is a primary facet of its antimicrobial activity. patsnap.com The interaction of bismuth with the bacterial cell wall and plasma membrane leads to structural damage. researchgate.net This can manifest as swelling, distortion, and the formation of blebs on the cellular membrane. oup.com

The proposed mechanism involves bismuth ions forming complexes within the bacterial wall and periplasmic space, which compromises membrane function. researchgate.net This disruption of the cell membrane's integrity can lead to increased permeability. researchgate.net Studies have shown that exposure to this compound can lead to the disintegration of cell membranes, particularly at higher concentrations and over extended exposure times. mdpi.comnih.gov This damage to the membrane is a key factor in the bactericidal action of bismuth compounds. nih.govoup.com

Disruption of Oxidative Stress Defense Systems within Pathogens

This compound has been shown to disrupt the crucial oxidative stress defense systems within pathogenic bacteria. researchgate.netresearchgate.netnih.gov Pathogens like Helicobacter pylori rely on a range of antioxidant enzymes to counteract the reactive oxygen species (ROS) they encounter in their host environment. rsc.org Bismuth compounds can inhibit several of these key enzymes, including catalase and peroxiredoxin. researchgate.netresearchgate.netrsc.orgnih.gov

By binding to and inactivating these enzymes, bismuth impairs the pathogen's ability to defend against oxidative stress. researchgate.netrsc.org This leads to an accumulation of damaging ROS within the bacterial cell. rsc.orgnih.gov The increased oxidative stress contributes significantly to the bactericidal effect of bismuth. nih.gov Furthermore, studies have shown that bismuth treatment can lead to the downregulation of genes encoding for key antioxidant enzymes, further weakening the pathogen's defense capabilities. nih.gov

Interference with Bacterial pH Buffering Systems

A critical survival mechanism for pathogens like H. pylori in the acidic environment of the stomach is their ability to buffer their internal pH. researchgate.netresearchgate.net this compound interferes with this vital process. researchgate.netresearchgate.net One of the primary targets is the enzyme urease, which neutralizes stomach acid by producing ammonia (B1221849). researchgate.netdovepress.com

Bismuth compounds inhibit urease activity, thereby compromising the bacterium's ability to maintain a neutral intracellular pH in an acidic environment. researchgate.netdovepress.comnih.govkarger.com This inhibition has been observed in both permeabilized and intact bacteria, particularly at acidic pH. nih.gov By impeding proton entry into the bacteria, colloidal bismuth subcitrate helps to maintain a cytoplasmic pH that is less acidic, which can paradoxically enhance the efficacy of growth-dependent antibiotics. nih.gov This disruption of pH homeostasis is a key aspect of bismuth's antibacterial action. researchgate.netresearchgate.net

Modulation of Bacterial Virulence Factors (e.g., CagA, VacA, Flagellar Assembly)

This compound has been found to modulate the expression and function of key bacterial virulence factors, thereby reducing the pathogenicity of organisms like H. pylori. nih.gov Research has demonstrated that bismuth can downregulate the expression of important virulence proteins such as CagA and VacA. nih.gov These proteins are crucial for the bacterium's ability to cause inflammation and damage to the host's gastric mucosa.

Furthermore, bismuth has been shown to disrupt the assembly of flagella, the whip-like appendages that bacteria use for motility. nih.govrsc.org By interfering with flagellar assembly, bismuth hinders the bacterium's ability to move through the viscous gastric mucus and colonize the stomach lining. nih.govdovepress.com This inhibition of key virulence factors represents a significant mechanism by which this compound mitigates the pathogenic effects of bacterial infections.

Investigations into Genotoxicity in Cell Lines (In Vitro)

The genotoxic potential of this compound has been a subject of in vitro investigation. Studies on human lymphocytes have shown that this compound, unlike some of its methylated derivatives, did not induce a significant increase in chromosomal aberrations or sister chromatid exchanges. nih.govacs.orgresearchgate.net However, other research using human whole blood cultures indicated that colloidal bismuth subcitrate did increase the frequency of sister-chromatid exchanges and micronuclei in peripheral lymphocytes at certain concentrations. nih.gov

It is important to note that the genotoxicity of bismuth compounds can be influenced by their chemical form. For instance, methylated bismuth compounds have been shown to be more genotoxic than this compound in vitro. nih.govacs.orgresearchgate.net The European Commission's Scientific Committee on Consumer Safety (SCCS) has noted that the available data on the genotoxicity of this compound has limitations, and a complete assessment requires further studies. europa.eu

Cellular Accumulation and Distribution of Bismuth (In Vitro)

In vitro studies have provided insights into how bismuth from this compound is taken up and distributed within cells. Research has shown that bismuth can enter bacterial cells, although the precise mechanisms are still being fully elucidated. bjbms.org Once inside, bismuth tends to accumulate. researchgate.net In H. pylori, bismuth has been observed to form electron-dense aggregates within the cytoplasm and at the membrane periphery. oup.comasm.org

Advanced Research Applications and Methodological Developments

Bismuth Citrate (B86180) in Nanoscience and Advanced Materials Research

The unique chemical properties of bismuth citrate make it an excellent starting material for creating sophisticated nanostructures. Its decomposition characteristics and its ability to complex with other elements allow for the controlled synthesis of materials with specific morphologies and functionalities.

Role as Precursor for Functional Nanomaterial Synthesis

This compound serves as a versatile precursor for a range of nanomaterials, including metallic bismuth nanoparticles, bismuth oxide nanostructures, and more complex architectures like nano-array wires and nanotubes. europa.euresearchgate.netrsc.orgnih.gov The choice of this compound is often favored in "green chemistry" processes due to the citrate counter-ion's ability to act as a coating agent for the nanoparticles. umons.ac.be

The synthesis of metallic bismuth (Bi) nanoparticles from this compound is a subject of ongoing research. Various chemical reduction methods utilize this compound as the bismuth source to produce zero-valent bismuth nanoparticles. europa.eu For instance, a greener synthesis approach employs D-glucose to reduce this compound in an aqueous solution, a method that benefits from the bio-sourced nature of citrate. umons.ac.be The citrate ion can also act as a surface modifier, preventing the agglomeration of nanoparticles and enabling control over particle size, with some methods yielding particles as small as 4-5 nm. europa.eu Another technique involves a polyol process where bismuth (III) citrate is used as the precursor, urea (B33335) as a stabilizing agent, and diethylene glycol as both the solvent and reducing agent under microwave irradiation. google.com Research has also explored the use of sodium this compound to maximize atom economy. umons.ac.be

| Precursor | Reducing Agent | Stabilizer/Coating | Synthesis Method | Resulting Nanoparticle Size |

| Bismuth (III) Citrate | Diethylene glycol | Urea | Polyol process with microwave irradiation | 400-700 nm google.com |

| Sodium this compound | D-glucose | Citrate counter-ion | Aqueous reduction | Not specified umons.ac.be |

| Sodium Citrate | Not specified (used as surface modifier) | Sodium Citrate | Colloidal dispersion | 4-5 nm europa.eu |

| Ammonium (B1175870) this compound | Sodium borohydride (B1222165) | Soluble starch | Aqueous redox reaction | Not specified acs.org |

| Bismuth Nitrate (B79036) (with citric acid) | Not specified | Poly(vinylpyrrolidone) | Solution-phase chemical reduction | 2-5.5 nm acs.org |

This table provides a summary of different methods used for synthesizing metallic bismuth nanoparticles, highlighting the role of this compound and related compounds.

This compound is a key ingredient in the synthesis of bismuth oxide (Bi2O3) nanoparticles through methods like the citrate gel method. In this process, a mixture of bismuth nitrate and citric acid is heated to form a gel. researchgate.net Upon further heating, the this compound decomposes to form α-Bi2O3. researchgate.net Interestingly, an intermediate bismuth subcarbonate phase has been observed during this decomposition, a phenomenon not previously reported in other studies. researchgate.net The sol-gel technique is another common approach where bismuth nitrate is dissolved with citric acid to form a sol, which is then processed to yield Bi2O3 nanoparticles. nih.gov These synthesis methods allow for the production of nanoparticles with controlled sizes, which is crucial for their application in various fields, including as fillers in polymers to improve properties like antistatic capabilities. europa.eu

The versatility of this compound extends to the fabrication of more complex nanostructures such as nanotube arrays. rsc.org Bismuth subcarbonate ((BiO)2CO3) nanotubes with uniform diameters of approximately 3-5 nm have been successfully fabricated directly from this compound. rsc.orgnih.gov These nanotubes have demonstrated notable antibacterial properties. rsc.orgnih.gov While direct synthesis of bismuth nano-array wires from this compound is less commonly detailed, the broader field of bismuth nanowire fabrication often employs electrochemical deposition into templates like nanoporous anodic aluminum oxide. uchicago.eduresearchgate.net The conversion of pre-fabricated bismuth nanowire arrays into bismuth-bismuth oxide (Bi-Bi2O3) core-shell nanowires and subsequently into Bi2O3 nanotubes has been achieved through controlled oxidation processes. nih.gov This highlights the potential for using this compound-derived nanomaterials as building blocks for even more intricate nano-architectures.

Photocatalytic Applications of Bismuth Oxo Citrate and Related Materials

A novel photocatalyst, bismuth oxo citrate, has been synthesized and has shown exceptional performance in the degradation of organic pollutants. nih.govosti.gov Synthesized through a facile precipitation process followed by calcination, this material is composed of polyhedral particles with irregular shapes and sizes. nih.govosti.gov It has demonstrated significantly higher photocatalytic activity than the widely used TiO2 P25, achieving complete decolorization of Reactive Blue 19 in under 10 minutes. nih.gov The optimal conditions for this photocatalytic activity were found to be at a pH of 2 with a photocatalyst dose of 250 mg dm-3. nih.gov The efficiency of bismuth-based materials in photocatalysis is a burgeoning field of study, with research exploring various bismuth compounds, including bismuth oxides and oxyhalides, for applications ranging from pollutant removal to organic synthesis. rsc.orgmdpi.com

Investigations in High-Temperature Superconducting Materials

This compound plays a role in the synthesis of bismuth-containing high-temperature superconducting materials. atamanchemicals.com The synthesis of these complex materials, often referred to as BSCCO (bismuth strontium calcium copper oxide), is a meticulous process, and various methods like sol-gel and co-precipitation are employed. nasa.govresearchgate.net The use of citrate-based routes can facilitate the formation of the desired superconducting phases, such as the Bi-2223 phase. researchgate.netmdpi.com While the literature specifically detailing the advantages of this compound over other precursors in this application is specialized, its inclusion as a synthesis component underscores its utility in the field of advanced electronic materials. atamanchemicals.comroutledge.com